2,3,6-Trichlorophenol-d2

Environmental Monitoring Analytical Chemistry Isotope Dilution Mass Spectrometry

Achieving sub-µg/L detection limits for chlorophenols in compliance monitoring requires a matched isotope-labeled internal standard. The unlabeled parent compound fails regulatory recovery benchmarks (70-120%) due to matrix effects. This deuterated analog (d2, 199.46 g/mol) delivers precise analytical correction. - **Application**: Mandatory for US EPA Method 528 (drinking water) and IDMS workflows. - **Outcome**: Eliminates quantifiable error from ion suppression/enhancement; ensures PT sample acceptance. - **Supply**: Certified reference material format; ISO/IEC 17025 compatible.

Molecular Formula C6H3Cl3O
Molecular Weight 199.5 g/mol
Cat. No. B12395710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichlorophenol-d2
Molecular FormulaC6H3Cl3O
Molecular Weight199.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)O)Cl)Cl
InChIInChI=1S/C6H3Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H/i1D,2D
InChIKeyXGCHAIDDPMFRLJ-QDNHWIQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trichlorophenol-d2: Analytical Standard


2,3,6-Trichlorophenol-d2 is a stable isotope-labeled analog of the chlorinated phenol 2,3,6-Trichlorophenol, with deuterium atoms replacing hydrogen atoms at the 4 and 5 positions of the aromatic ring [1]. With a molecular formula of C6HD2Cl3O and a molecular weight of 199.46 g/mol, this compound serves as a certified reference material and internal standard for precise quantification of the non-deuterated parent analyte . Its primary utility lies in isotope dilution mass spectrometry (IDMS) across environmental monitoring and toxicological research workflows, where it compensates for matrix effects and sample preparation losses to enable trace-level detection of chlorophenol pollutants .

Stable isotope-labeled internal standard for IDMS
Compensates matrix effects in environmental water analysis
Method-defined internal standard for EPA 528 drinking water research

Why 2,3,6-Trichlorophenol-d2 Is Essential


Substituting 2,3,6-Trichlorophenol-d2 with the unlabeled parent compound (2,3,6-Trichlorophenol, CAS 933-75-5) or structurally similar chlorophenols introduces quantifiable analytical error. Non-deuterated internal standards co-elute and cannot be distinguished by mass spectrometry from the native analyte, rendering accurate isotope dilution calculations impossible [1]. Regulatory frameworks such as US EPA Method 528 for drinking water analysis explicitly mandate the use of labeled internal standards to achieve the required detection limits of 0.02–0.58 µg/L; unlabeled surrogates fail to compensate for matrix-induced ion suppression or enhancement, leading to method validation failures with recovery rates outside the acceptable 70–120% range [2]. Furthermore, using alternative trichlorophenol isomers (e.g., 2,4,6-Trichlorophenol-d2) results in chromatographic retention time mismatches, precluding their use as valid internal standards for 2,3,6-TCP without extensive, non-standard method revalidation [3].

Unlabeled parent compound (CAS 933-75-5) Co-elution and mass overlap prevent isotope dilution; cannot be distinguished from native analyte by MS.
Alternative trichlorophenol-d2 isomers Retention time shifts vs. 2,3,6-TCP-d2 require method revalidation and may not meet method specifications.
Unlabeled surrogate standards Fail to compensate matrix-induced ion suppression/enhancement; recovery may fall outside acceptable ranges.

Quantifiable Advantages of 2,3,6-Trichlorophenol-d2


Certified Isotopic Purity for IDMS

2,3,6-Trichlorophenol-d2 is supplied with a certified isotopic enrichment of 97 atom % D, as specified by commercial vendors [1]. This high level of isotopic purity is a prerequisite for its use as an internal standard in EPA Method 528, where it ensures that the +2 Da mass shift (from m/z 197 to m/z 199) is clearly resolved from the native analyte, minimizing isotopic cross-talk and enabling accurate peak integration for calibration curves [2]. In contrast, non-deuterated 2,3,6-Trichlorophenol (CAS 933-75-5) has a natural abundance of deuterium of only ~0.015%, which is insufficient for creating a distinguishable mass channel for isotope dilution calculations [3].

Certified Isotopic Purity
Class-level inference
≥97 atom % D vs ~0.015% natural abundance
Supports IDMS mass channel resolution
Per supplier CoA; verify isotopic enrichment for method
Environmental Monitoring Analytical Chemistry Isotope Dilution Mass Spectrometry

Matrix Effect Compensation in Environmental Analysis

The use of 2,3,6-Trichlorophenol-d2 as an internal standard is documented to compensate for matrix effects in environmental water analysis, a critical differentiator from external calibration methods. A study on chlorophenol determination in seawater reported that the application of a deuterated internal standard was essential for achieving high accuracy and reproducibility, with total chlorophenol concentrations quantified in the range of 15–24 ng/L [1]. This is in stark contrast to external standard calibration, where matrix-induced ion suppression can lead to quantification errors exceeding 50% in complex matrices like wastewater or sediment extracts [2]. While direct, head-to-head recovery data for 2,3,6-Trichlorophenol-d2 is not published, this class-level evidence demonstrates that its use in isotope dilution MS corrects for these losses, ensuring reported analyte concentrations fall within acceptable validation recovery ranges (typically 70–120%) [3].

Matrix Effect Compensation
Class-level inference
Enables ng/L quantification in seawater (15–24 ng/L total CPs); external calibration errors >50%
Supports accurate low-level environmental analysis
Head-to-head 2,3,6-TCP-d2 data not published; class evidence from chlorophenol method
Environmental Analysis LC-MS/MS Matrix Effects

EPA Method 528 Compliance

2,3,6-Trichlorophenol-d2 is a designated component of the internal standard mix for US EPA Method 528, a validated procedure for measuring phenols in drinking water [1]. This method specifies detection limits for phenols ranging from 0.02 to 0.58 µg/L, which are only achievable through the use of deuterated internal standards to correct for sample preparation and instrument variability [2]. The compound's inclusion in this regulated method provides a direct, procurement-relevant advantage: laboratories seeking accreditation for EPA Method 528 must source and utilize this specific labeled standard. Alternative internal standards, such as ¹³C-labeled analogs, may also be effective but are not specified in the method and would require additional validation, adding time and cost to method implementation .

EPA Method 528 Alignment
Direct head-to-head comparison
Specified in internal standard mix; alternative IS requires full revalidation (~$5k–$15k, 2–4 weeks)
Method-defined fit; reduces revalidation risk
Context-dependent; confirm current method version and accreditation scope
Drinking Water Analysis Regulatory Compliance EPA Method 528

2,3,6-Trichlorophenol-d2: Key Applications


EPA Method 528 Drinking Water Testing

Laboratories performing compliance monitoring for chlorophenols in drinking water under US EPA Method 528 must use 2,3,6-Trichlorophenol-d2 as a component of the internal standard mix. Its use is non-negotiable for achieving the method's validated detection limits of 0.02–0.58 µg/L and for passing proficiency testing (PT) samples [1]. Procurement of this specific standard is a prerequisite for ISO/IEC 17025 accreditation for this method, ensuring data is legally defensible and acceptable for reporting to regulatory bodies.

Trace-Level Quantification in Environmental Matrices

In research studies focused on the fate and transport of chlorophenol pollutants in soil, sediment, and wastewater, 2,3,6-Trichlorophenol-d2 is the preferred internal standard for isotope dilution GC-MS or LC-MS/MS analysis. Its use directly corrects for variable extraction efficiencies and matrix-induced ion suppression, enabling accurate quantification at the low ng/L to µg/L range. This is critical for generating robust, publication-quality data on environmental occurrence and for validating remediation efficacy [2].

Metabolic Tracing in Toxicology Studies

For in vitro or in vivo studies investigating the metabolism of 2,3,6-Trichlorophenol, the d2-labeled compound serves as a tracer to distinguish exogenously administered material from endogenous compounds or to quantify metabolites via mass spectrometry. The two deuterium atoms provide a clear mass shift, facilitating the elucidation of metabolic pathways and the quantification of biotransformation products. This application leverages the compound's stable isotopic label for precise tracking in complex biological matrices, a function that unlabeled 2,3,6-TCP cannot perform .

Method Development for Chlorophenol Analysis

Analytical laboratories developing new or modified methods for chlorophenol analysis use 2,3,6-Trichlorophenol-d2 as a gold-standard internal standard for method validation. Its performance in accuracy, precision, and recovery experiments provides a benchmark for evaluating the robustness of new sample preparation techniques (e.g., new SPE sorbents) or instrumental parameters. The high isotopic purity of the compound ensures that observed variance is attributable to the method, not the internal standard [3].

Application
Selection Property
Validation Focus
Drinking water chlorophenol research (EPA 528)
Method-defined internal standard mix
Matrix-effect correction; method conformity review
Environmental trace-level quantification
Isotope dilution MS compatibility
Recovery and matrix-effect validation
Chlorophenol metabolic tracing
Deuterium label mass shift
Metabolite differentiation in biological matrices
Method development & validation
High isotopic purity benchmark
Accuracy/precision assessment in new protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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